molecular formula C14H11ClN2O3S B7578508 Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-

Cat. No.: B7578508
M. Wt: 322.8 g/mol
InChI Key: HUFRYASGIKTVGP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-: is a complex organic compound characterized by its benzenesulfonamide moiety and indole derivative structure. This compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The chloro-substitution on the benzene ring and the subsequent introduction of the sulfonamide group are achieved through controlled chemical reactions involving chlorination and sulfonation processes.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its biological activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. It is also used in the development of new drugs and therapeutic agents due to its ability to bind to multiple receptors and inhibit various enzymes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as carbonic anhydrase IX, which is involved in cancer cell proliferation and metastasis. The compound's binding affinity to these targets results in the modulation of biological processes and the potential for therapeutic applications.

Comparison with Similar Compounds

  • Indole-3-carboxamide

  • 4-Chlorobenzenesulfonamide

  • N-(2-oxo-2,3-dihydro-1H-indol-7-yl)benzenesulfonamide

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Properties

IUPAC Name

4-chloro-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-9-8-13(18)16-14(9)12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFRYASGIKTVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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